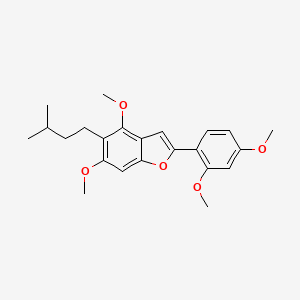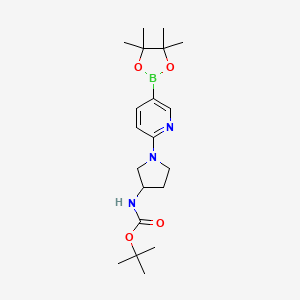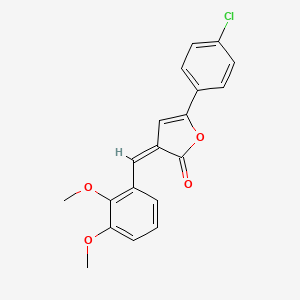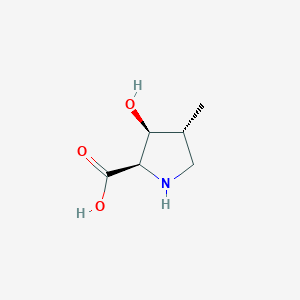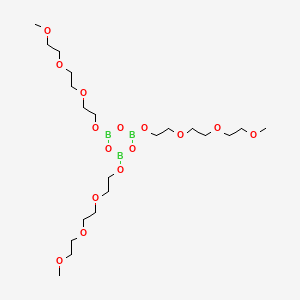
2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane is a complex boron-containing compound It is characterized by its unique structure, which includes multiple ethoxy groups attached to a trioxatriborinane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with ethylene glycol derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process involves multiple steps, including the formation of intermediate boron-oxygen bonds and subsequent substitution reactions to introduce the ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds, which may alter its chemical properties.
Reduction: Reduction reactions can break boron-oxygen bonds, leading to the formation of different boron-containing species.
Substitution: The ethoxy groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: In the industrial sector, it is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane involves its ability to form stable complexes with various molecules. The compound’s boron atoms can interact with electron-rich sites on other molecules, facilitating reactions and forming stable products. This interaction is crucial for its applications in catalysis, drug delivery, and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: An antioxidant used to prevent oxidative degradation of plastics.
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Used in coordination chemistry for assembling metal-organic frameworks.
Uniqueness
2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane is unique due to its multiple ethoxy groups and boron-containing core. This structure provides it with distinct chemical properties, such as high reactivity and stability, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
322471-05-6 |
|---|---|
Formule moléculaire |
C21H45B3O15 |
Poids moléculaire |
570.0 g/mol |
Nom IUPAC |
2,4,6-tris[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H45B3O15/c1-25-4-7-28-10-13-31-16-19-34-22-37-23(35-20-17-32-14-11-29-8-5-26-2)39-24(38-22)36-21-18-33-15-12-30-9-6-27-3/h4-21H2,1-3H3 |
Clé InChI |
XHSSYJIHEHAECQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)OCCOCCOCCOC)OCCOCCOCCOC)OCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


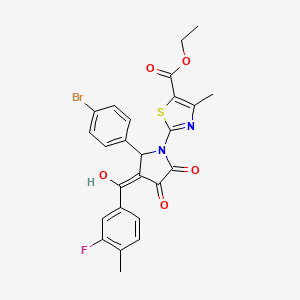
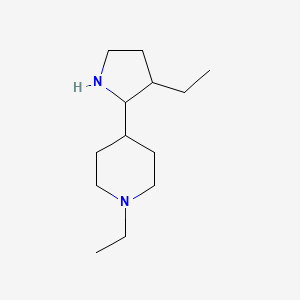

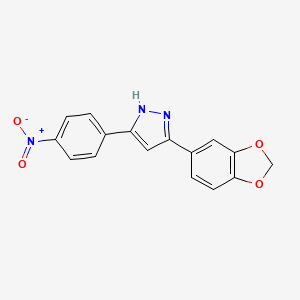
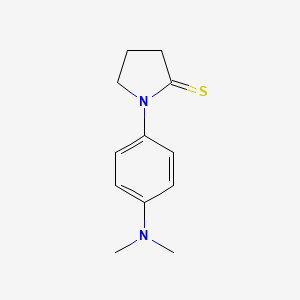

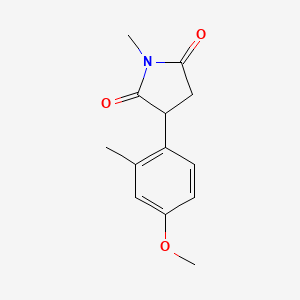
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
